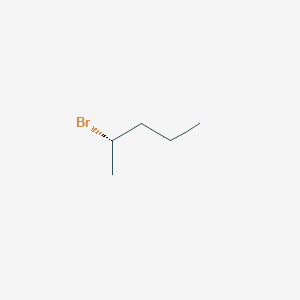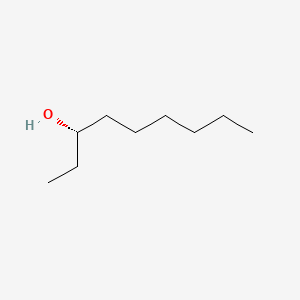
(3S)-hept-6-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-hept-6-en-3-ol is an organic compound with the molecular formula C7H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a seven-carbon chain that includes a double bond between the sixth and seventh carbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3S)-hept-6-en-3-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the production of the (3S) enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the biocatalytic reduction of hept-6-en-3-one using enzymes derived from microorganisms. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves fermenting the substrate with a specific strain of bacteria or yeast that expresses the necessary reductase enzymes.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-hept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be hydrogenated to produce (3S)-heptan-3-ol using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of hept-6-en-3-yl chloride or hept-6-en-3-yl bromide.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: SOCl2 or PBr3 in anhydrous conditions, typically at low temperatures to prevent side reactions.
Major Products
Oxidation: Hept-6-en-3-one
Reduction: (3S)-heptan-3-ol
Substitution: Hept-6-en-3-yl chloride or hept-6-en-3-yl bromide
Aplicaciones Científicas De Investigación
(3S)-hept-6-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological systems, including its potential as a pheromone or signaling molecule in insects.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: this compound is used in the fragrance industry due to its pleasant odor, and it is also a precursor in the synthesis of various fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-hept-6-en-3-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For example, as a potential pheromone, it could bind to olfactory receptors in insects, triggering a behavioral response. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-hept-6-en-3-ol: The enantiomer of (3S)-hept-6-en-3-ol, with similar chemical properties but different biological activities due to its opposite chirality.
Hept-6-en-3-one: The oxidized form of this compound, lacking the hydroxyl group.
(3S)-heptan-3-ol: The fully saturated analog of this compound, with no double bond.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its chirality also imparts specific biological activities that are distinct from its enantiomer and other similar compounds.
Propiedades
IUPAC Name |
(3S)-hept-6-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAWJVWCOBF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)

![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)






![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)

